2-(2,4-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one
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Overview
Description
2-(2,4-Dichlorobenzoyl)-3-phenyl-5(2H)-isoxazolone is a chemical compound that belongs to the class of isoxazolones. This compound is characterized by the presence of a dichlorobenzoyl group and a phenyl group attached to an isoxazolone ring. Isoxazolones are known for their diverse biological activities and are used in various scientific research applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,4-dichlorobenzoic acid, are known to be key intermediates in the aerobic biodegradation of some polychlorinated biphenyl (pcb) congeners .
Mode of Action
It’s worth noting that similar compounds, such as di(2,4-dichlorobenzoyl) peroxide (dcbp), are commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator .
Biochemical Pathways
2,4-dichlorobenzoate, a compound with a similar structure, is a key intermediate in the aerobic biodegradation of some pcb congeners .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as 2,4-dichlorobenzoic acid, could potentially provide some insights .
Result of Action
Similar compounds, such as 2,4-dichlorobenzyl alcohol, are known to have antiseptic properties, able to kill bacteria and viruses associated with mouth and throat infections .
Action Environment
Similar compounds, such as di(2,4-dichlorobenzoyl) peroxide (dcbp), have been noted for their reactivity or incompatibility, which may negatively affect safety requirements and concerns during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-phenyl-5(2H)-isoxazolone under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorobenzoyl)-3-phenyl-5(2H)-isoxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazolones with different functional groups.
Scientific Research Applications
2-(2,4-Dichlorobenzoyl)-3-phenyl-5(2H)-isoxazolone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat
Properties
IUPAC Name |
2-(2,4-dichlorobenzoyl)-3-phenyl-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO3/c17-11-6-7-12(13(18)8-11)16(21)19-14(9-15(20)22-19)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLRBOFJNIVBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)ON2C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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